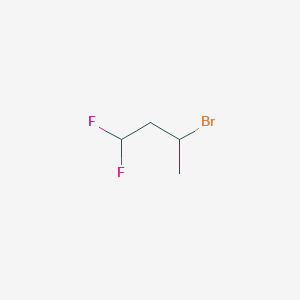
3-Bromo-1,1-difluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,1-difluorobutane is an organic compound with the molecular formula C4H7BrF2 It belongs to the class of halogenated alkanes, specifically containing bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-difluorobutane can be achieved through several methods. One common approach involves the halogenation of butane derivatives. For instance, starting with 1,1-difluorobutane, bromination can be carried out using bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) under light or heat conditions . This reaction typically proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the butane derivative, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1-difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 1,1-difluorobutene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Elimination: Formation of alkenes such as 1,1-difluorobutene.
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
3-Bromo-1,1-difluorobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It can be used to modify biomolecules for research purposes.
Medicine: Potential applications in drug discovery and development. It may be used to synthesize novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-difluorobutane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a halogen atom, resulting in the formation of a double bond.
At the molecular level, the presence of bromine and fluorine atoms influences the reactivity and stability of the compound. The electronegativity of fluorine atoms can stabilize negative charges, making the compound more reactive towards nucleophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1,1-difluoroethane: Similar in structure but with a shorter carbon chain.
3-Bromo-1,1-dichlorobutane: Contains chlorine atoms instead of fluorine.
1-Bromo-3,3,3-trifluoropropane: Contains three fluorine atoms on the same carbon.
Uniqueness
3-Bromo-1,1-difluorobutane is unique due to the presence of both bromine and fluorine atoms on the same carbon chain. This combination imparts distinct reactivity and stability to the compound, making it valuable in various chemical transformations and applications. The specific arrangement of halogen atoms also influences its physical properties, such as boiling point and solubility, compared to similar compounds.
Properties
CAS No. |
1784544-24-6 |
|---|---|
Molecular Formula |
C4H7BrF2 |
Molecular Weight |
173.00 g/mol |
IUPAC Name |
3-bromo-1,1-difluorobutane |
InChI |
InChI=1S/C4H7BrF2/c1-3(5)2-4(6)7/h3-4H,2H2,1H3 |
InChI Key |
YZBHUWLCZQNWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















